N-(benzo[d][1,3]dioxol-5-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O4S/c26-17-9-14(12-4-2-1-3-5-12)25-19(22-17)23-24-20(25)30-10-18(27)21-13-6-7-15-16(8-13)29-11-28-15/h1-9H,10-11H2,(H,21,27)(H,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICBKXFEFBEISN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3C(=CC(=O)N4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anti-cancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit angiogenesis and P-glycoprotein efflux pump activity, which are critical in overcoming cancer chemoresistance .
- Cell Line Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines with IC50 values indicating effective concentrations for inhibiting cell proliferation .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Testing Against Pathogens : Studies revealed that similar compounds possess activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the benzo[d][1,3]dioxole moiety contributes to enhanced antibacterial efficacy .
3. Anti-inflammatory Effects
The anti-inflammatory potential of the compound is noteworthy:
- Cytokine Modulation : Research has shown that derivatives can modulate the release of pro-inflammatory cytokines like IL-6 and TNF-alpha in response to inflammatory stimuli. This suggests a possible therapeutic role in inflammatory diseases .
Table 1: Summary of Biological Activities
Case Studies
Several studies have highlighted the effectiveness of compounds related to this compound:
- Study on Anticancer Properties : A study found that a related compound significantly reduced tumor growth in xenograft models by inhibiting angiogenesis and promoting apoptosis in cancer cells .
- Antimicrobial Efficacy : Another research effort demonstrated that a derivative displayed potent antimicrobial activity against both gram-positive and gram-negative bacteria with minimal inhibitory concentrations comparable to standard antibiotics .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide exhibit notable antimicrobial properties. For instance:
- Benzotriazole Derivatives : Research indicates that benzotriazole-based compounds possess antibacterial and antifungal activities. A study showed that various synthesized benzotriazole derivatives were effective against Staphylococcus aureus and Candida albicans, suggesting that similar structures could enhance the antimicrobial profile of our compound .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. Compounds containing the benzo[d][1,3]dioxole structure have been reported to exhibit cytotoxic effects against several cancer cell lines. For example:
- Thiourea Derivatives : A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and evaluated their cytotoxicity against cancer cell lines. The results indicated that these derivatives displayed significant anticancer activity compared to standard chemotherapeutics .
Anti-inflammatory Effects
Inflammation-related diseases are prevalent and require effective therapeutic strategies. Compounds similar to this compound have shown promise in mitigating inflammation:
- Analgesic and Anti-inflammatory Activities : Research on benzotriazole derivatives has demonstrated their potential as anti-inflammatory agents. Compounds synthesized with specific substitutions exhibited varying degrees of analgesic effects, indicating that modifications to the structure can enhance therapeutic efficacy .
Summary Table of Applications
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Antimicrobial | Benzotriazole Derivatives | Effective against Staphylococcus aureus and Candida albicans |
| Anticancer | Thiourea Derivatives | Significant cytotoxicity against cancer cell lines |
| Anti-inflammatory | Benzotriazole Derivatives | Exhibited analgesic and anti-inflammatory effects |
Comparison with Similar Compounds
Key Observations :
- The diazaspiro compound (923761-16-4) shares the benzo[1,3]dioxol and acetamide groups but lacks the triazolo-pyrimidinone core, which is critical for π-π stacking interactions in drug-receptor binding .
- Pyrrolo-thiazolo-pyrimidine analogs () exhibit broader heterocyclic systems but lack the thioacetamide linker, which may affect solubility and pharmacokinetics .
Preparation Methods
Cyclocondensation of Pyrimidine Precursors
The triazolo[4,3-a]pyrimidine core is synthesized via a three-step sequence (Table 1):
Table 1: Reaction conditions for Intermediate A synthesis
| Step | Reagents/Conditions | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| 1 | Ethyl benzoylacetate, thiourea, EtOH, reflux | 6 | 78 | |
| 2 | Hydrazine hydrate, 80°C | 4 | 85 | |
| 3 | CS₂, KOH, DMF, 100°C | 12 | 62 |
Mechanistic insights :
- Step 1 : Thiourea reacts with ethyl benzoylacetate under acidic conditions to form 2-thioxo-dihydropyrimidin-4(1H)-one.
- Step 2 : Hydrazine-induced ring expansion generates the triazole moiety via nucleophilic attack at C5.
- Step 3 : Thiolation using carbon disulfide introduces the mercapto group at C3.
Purification and Characterization
- Column chromatography : Silica gel (hexane:EtOAc, 3:1) affords Intermediate A as a pale-yellow solid.
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 5H, Ph-H), 3.11 (s, 2H, CH₂-S).
Synthesis of Intermediate B: N-(Benzo[d]dioxol-5-ylmethyl)-2-chloroacetamide
Acylation of Piperonylamine
Procedure :
- Piperonylamine (1.0 eq) is treated with chloroacetyl chloride (1.2 eq) in dichloromethane at 0°C.
- Triethylamine (2.0 eq) is added dropwise to scavenge HCl.
- Reaction proceeds for 2 h at room temperature (Yield: 89%).
Optimization note : Excess chloroacetyl chloride increases byproduct formation; stoichiometric control is critical.
Analytical Data
Final Coupling Reaction
Thioether Formation
Conditions :
- Intermediates A (1.0 eq) and B (1.1 eq) are combined in anhydrous DMF.
- K₂CO₃ (2.5 eq) is added as a base at 60°C for 8 h.
- Yield : 74% after recrystallization (EtOH/H₂O).
Side reactions :
Scalability Considerations
Table 2: Scale-dependent parameters
| Batch Size (g) | Purity (%) | Isolated Yield (%) |
|---|---|---|
| 5 | 98.2 | 74 |
| 50 | 97.5 | 68 |
| 500 | 95.8 | 63 |
Degradation at scale correlates with prolonged heating; stepwise addition of K₂CO₃ improves consistency.
Alternative Synthetic Routes
One-Pot Assembly
A patent-described method condenses the entire synthesis into three phases (Figure 2):
- Phase 1 : In situ generation of 3-mercaptotriazolopyrimidine using NaSH/DMF.
- Phase 2 : Simultaneous chloroacetylation and coupling under microwave irradiation (100 W, 120°C).
- Phase 3 : Solvent exchange crystallization (Yield: 81%, Purity: 99.1%).
Advantages : Reduced purification steps; Disadvantages : Specialized equipment required.
Enzymatic Catalysis
Preliminary studies indicate lipase-mediated acylation in ionic liquids improves stereoselectivity:
- Solvent : [BMIM][BF₄]
- Enzyme : Candida antarctica Lipase B
- Conversion : 92% (ee >99%)
Quality Control and Validation
HPLC Analysis
Conditions :
Impurity profile :
Stability Studies
Forced degradation results (Table 3) :
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| Acid (0.1M HCl, 70°C) | 12.4 | Hydrolyzed amide |
| Oxidative (3% H₂O₂) | 8.7 | Sulfoxide |
| Photolytic (ICH Q1B) | 2.1 | None detected |
Industrial Feasibility Assessment
Q & A
Q. Table 1: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Thioether bond formation | Triethylamine, DMF, N₂ atmosphere, 60–80°C | Slow addition of thiol to avoid side reactions |
| Final cyclization | Microwave-assisted heating (100–120°C) | Reduced reaction time vs. reflux |
Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the triazolo-pyrimidine core and benzo[d][1,3]dioxole substitution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, particularly for sulfur-containing intermediates .
- HPLC-PDA : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?
Methodological Answer:
SAR studies focus on modifying:
- Benzo[d][1,3]dioxole substituents : Electron-donating groups (e.g., methoxy) enhance metabolic stability but may reduce solubility .
- Triazolo-pyrimidine core : Substitution at the 5-phenyl position (e.g., halogens) improves target binding affinity .
Q. Table 2: Analog Activity Comparison
| Analog Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| 4-Chlorophenyl substitution | 2.1 µM (Antimicrobial) | Enhanced membrane permeability |
| 4-Methoxyphenyl substitution | 5.8 µM (Anticancer) | Improved selectivity for kinase X |
Advanced: What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
Methodological Answer:
- Orthogonal assays : Confirm antimicrobial activity via broth microdilution (CLSI guidelines) and anticancer efficacy via MTT/WST-1 assays .
- Target profiling : Use kinase/phosphatase screening panels to identify off-target effects .
- In silico modeling : Molecular docking (AutoDock Vina) clarifies binding modes to disparate targets (e.g., bacterial enzymes vs. human kinases) .
Advanced: What computational methods predict binding affinities and metabolic stability?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : GROMACS/AMBER assesses stability of ligand-target complexes over 100-ns trajectories .
- QSAR models : Utilize descriptors like logP, polar surface area, and H-bond donors to predict CYP450-mediated metabolism .
- ADMET Prediction : SwissADME or ADMETlab 2.0 estimates bioavailability and toxicity risks .
Basic: What key structural motifs contribute to bioactivity?
Methodological Answer:
- Benzo[d][1,3]dioxole : Enhances blood-brain barrier penetration via lipophilicity .
- Triazolo-pyrimidine-thioacetamide : Facilitates hydrogen bonding with ATP-binding pockets in kinases .
- Sulfur bridge : Improves redox activity, critical for pro-drug activation .
Advanced: How to design in vivo studies to evaluate therapeutic potential?
Methodological Answer:
- Animal models : Use xenograft mice (e.g., HCT-116 colon cancer) for antitumor efficacy, with daily oral dosing (10–50 mg/kg) .
- Pharmacokinetics : Plasma half-life (t₁/₂) and AUC are measured via LC-MS/MS after IV/PO administration .
- Safety profiling : Monitor liver/kidney function (ALT, BUN) and histopathology post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
